3',6-Disinapoylsucrose

Übersicht

Beschreibung

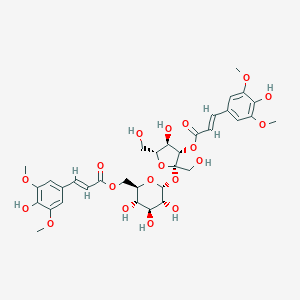

“(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” is a chemical compound with the molecular formula C34H42O19 . It contains a total of 95 atoms, including 42 Hydrogen atoms, 34 Carbon atoms, and 19 Oxygen atoms . It’s also known as c3,6’-Disinapoylsucrose and has been found to have antidepressant-like effects on hippocampal neuronal plasticity and neurotrophic signal pathway in chronic mild stress .

Synthesis Analysis

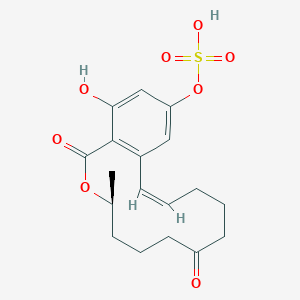

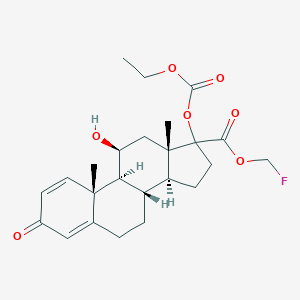

The synthesis of “(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” is usually achieved by reacting sinapic acid with sucrose under appropriate reaction conditions . This reaction can be carried out by heating and stirring sinapic acid and sucrose .Molecular Structure Analysis

The molecule contains a total of 98 bonds, including 56 non-H bonds, 16 multiple bonds, 17 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring and 3 six-membered rings .Chemical Reactions Analysis

The chemical formula of “(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions . The law of conservation of mass dictates that the quantity of each element given in the chemical formula does not change in a chemical reaction .Physical And Chemical Properties Analysis

The molecular weight of “(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” is 754.69 g/mol . It has a predicted boiling point of 988.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

3',6-Disinapoylsucrose wurde auf sein Potenzial zur Behandlung der Alzheimer-Krankheit (AD) untersucht. Untersuchungen legen nahe, dass es kognitive Dysfunktion in einem AD-Mausmodell, das durch APPswe695-Lentivirus und Lipopolysaccharid (LPS) induziert wurde, durch die Hochregulierung des TrkB/BDNF-Signalwegs lindern kann .

Linderung kognitiver Dysfunktion

Diese Verbindung ist auch bekannt dafür, kognitive Beeinträchtigungen zu lindern, die durch Amyloid-Vorläuferprotein und LPS induziert werden. Dies erreicht es durch die Modulation neurotropher Signalwege, die für Lernen und Gedächtnis entscheidend sind .

Anxiolytische Wirkungen

Studien haben die anxiolytischen (angstlösenden) Wirkungen von this compound untersucht. Es wird aus Polygalae Radix gewonnen und hat sich als vielversprechend bei der Reduzierung von Angstsymptomen erwiesen. Die Pharmakokinetik von DISS und seinen Metaboliten wurde etabliert, um seine materielle Grundlage zu verstehen .

Stoffwechsel und Pharmakokinetik

Forschungen zum Stoffwechsel und zur Plasma-Pharmakokinetik von this compound zielen darauf ab, die bioaktiven Eigenschaften der Verbindung und ihre Verarbeitung im Körper aufzudecken. Diese Informationen sind entscheidend für die Bestimmung der Dosierung und möglicher therapeutischer Anwendungen .

Wirkmechanismus

3’,6-Disinapoylsucrose, also known as (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, is a bioactive oligosaccharide ester derived from Polygalae Radix . This compound has been studied for its various effects on the human body, particularly in the context of neuroprotection and improving learning memory .

Target of Action

The primary targets of 3’,6-Disinapoylsucrose are the tyrosine kinase B (TrkB) and brain-derived neurotrophic factor (BDNF) . These proteins play crucial roles in the survival and differentiation of neurons, synaptic plasticity, and cognitive functions .

Mode of Action

3’,6-Disinapoylsucrose interacts with its targets by upregulating the TrkB/BDNF pathway . This upregulation leads to increased expression of cyclic AMP response element-binding protein (CREB) and its downstream target protein, BDNF . The compound’s interaction with these targets results in neuroprotective effects and antidepressant activity .

Biochemical Pathways

The biochemical pathways affected by 3’,6-Disinapoylsucrose primarily involve the TrkB/BDNF signaling in the hippocampus . The compound’s action leads to increased BDNF expression and CREB phosphorylation, which are associated with the regulation of BDNF gene expression . The upregulation of these pathways contributes to the compound’s neuroprotective and antidepressant effects .

Pharmacokinetics

Upon oral administration, 3’,6-Disinapoylsucrose is rapidly absorbed and reaches its highest concentration at 12 minutes . The compound and its metabolites, including sinapic acid (SA), 3,4,5-trimethoxycinnamic acid (TMCA), and others, have been identified in rat plasma and cerebrospinal fluid . SA, in particular, has the highest exposure level in vivo and is likely the main active form of 3’,6-Disinapoylsucrose action .

Result of Action

The action of 3’,6-Disinapoylsucrose results in improved cognitive ability, decreased levels of inflammatory cytokines (IL-2, IL-6, IL-1β, and TNF-α), reduced expression of NF-κB p65, and alleviation of Aβ deposition and nerve cell damage . These effects indicate the compound’s potential in alleviating neuroinflammation, spatial learning, and memory disorders .

Zukünftige Richtungen

As a research chemical compound, “(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside” has shown potential in the study of antidepressant-like effects on hippocampal neuronal plasticity and neurotrophic signal pathway in chronic mild stress . This suggests potential future directions in the field of neuroscience and mental health research.

Biochemische Analyse

Biochemical Properties

It is known to have antidepressant-like effects on hippocampal neuronal plasticity and the neurotrophic signal pathway in chronic mild stress .

Cellular Effects

In cellular studies, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has been shown to decrease AR and PSA mRNA and protein levels in LNCaP cells, a line of human prostate cancer cells . It also inhibits androgen-stimulated AR translocation from the cytosol to the nucleus .

Molecular Mechanism

Its ability to decrease AR and PSA mRNA and protein levels suggests that it may interact with these molecules and potentially inhibit their function .

Metabolic Pathways

It is known that sinapic acid, a related compound, is involved in the phenylpropanoid biochemical pathway

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-OPSYHMPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314173 | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139891-98-8 | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139891-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139891988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′,6-Disinapoylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6-DISINAPOYLSUCROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNG7ST1C16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)